![molecular formula C12H9F3N4O2 B12444749 N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12444749.png)
N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(Piridin-2-il)-4-(trifluorometil)pirimidin-2-il]glicina es un compuesto heterocíclico que presenta un anillo de piridina y un anillo de pirimidina, ambos conocidos por su amplia gama de actividades farmacológicas. La presencia de un grupo trifluorometil aumenta su estabilidad química y actividad biológica. Este compuesto es de gran interés en química medicinal debido a sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[6-(Piridin-2-il)-4-(trifluorometil)pirimidin-2-il]glicina típicamente involucra los siguientes pasos:
Formación del Anillo de Pirimidina: El anillo de pirimidina se puede sintetizar mediante una reacción de condensación que involucra un aldehído adecuado y una amina.
Introducción del Grupo Trifluorometil: Este paso a menudo implica el uso de agentes trifluorometilantes como el yoduro de trifluorometil o los sulfonatos de trifluorometil.
Acoplamiento con Piridina: El anillo de piridina se introduce mediante una reacción de acoplamiento, a menudo facilitada por un catalizador de paladio.
Adición de Glicina: El paso final involucra la adición de glicina al anillo de pirimidina, lo que se puede lograr mediante una reacción de sustitución nucleofílica.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, el uso de principios de química verde, como reacciones sin disolventes y catalizadores reciclables, puede hacer que el proceso sea más respetuoso con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[6-(Piridin-2-il)-4-(trifluorometil)pirimidin-2-il]glicina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de pirimidina, especialmente en las posiciones adyacentes al grupo trifluorometil.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Productos Principales
Oxidación: Formación de los N-óxidos correspondientes.
Reducción: Formación de derivados reducidos con adición de hidrógeno.
Sustitución: Formación de derivados de pirimidina sustituidos.
Aplicaciones Científicas De Investigación
N-[6-(Piridin-2-il)-4-(trifluorometil)pirimidin-2-il]glicina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por su potencial como inhibidor enzimático, particularmente en la inhibición de las quinasas.
Medicina: Se investiga por sus propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de agroquímicos y productos farmacéuticos debido a su estabilidad y actividad biológica.
Mecanismo De Acción
El mecanismo de acción de N-[6-(Piridin-2-il)-4-(trifluorometil)pirimidin-2-il]glicina involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o al sitio alostérico, evitando así la unión del sustrato y la actividad catalítica posterior. El grupo trifluorometil aumenta la afinidad de unión y la especificidad del compuesto a sus objetivos.
Comparación Con Compuestos Similares
Compuestos Similares
2-(Piridin-2-il)pirimidina: Carece del grupo trifluorometil, lo que da como resultado una menor estabilidad y actividad biológica.
4-(Trifluorometil)pirimidina: No tiene el anillo de piridina, lo que lleva a diferentes propiedades farmacológicas.
N-(Piridin-2-il)glicina: Carece del anillo de pirimidina, lo que afecta su actividad general y aplicaciones.
Singularidad
N-[6-(Piridin-2-il)-4-(trifluorometil)pirimidin-2-il]glicina es única debido a la presencia de ambos anillos, piridina y pirimidina, junto con el grupo trifluorometil. Esta combinación confiere una estabilidad química mejorada, actividad biológica y especificidad en sus interacciones con objetivos moleculares, lo que la convierte en un compuesto valioso en diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C12H9F3N4O2 |
|---|---|
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
2-[[4-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)9-5-8(7-3-1-2-4-16-7)18-11(19-9)17-6-10(20)21/h1-5H,6H2,(H,20,21)(H,17,18,19) |
Clave InChI |
JIIAYQWSZNGELW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B12444674.png)

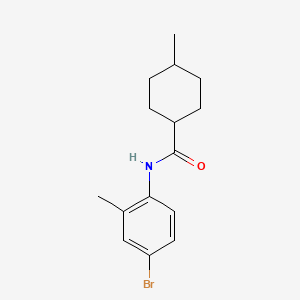
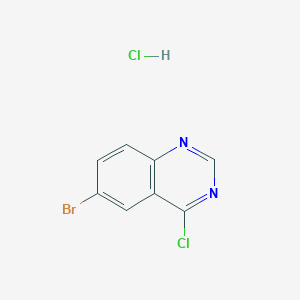
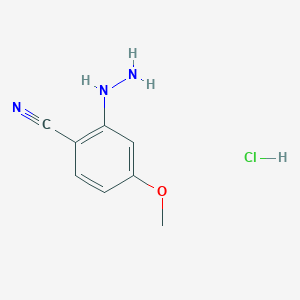
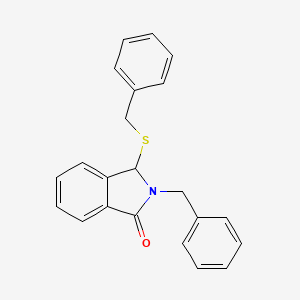
![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
![N'-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B12444709.png)
![1-Chloronaphtho[2,1-b]thiophene](/img/structure/B12444717.png)
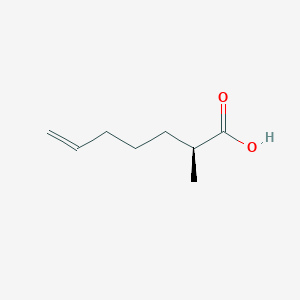
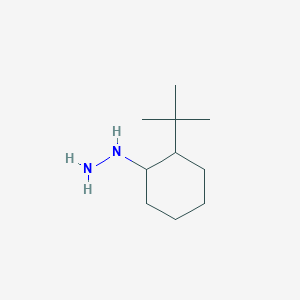
![3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide](/img/structure/B12444731.png)
![2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12444739.png)
